N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide
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Description
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C26H19N7O2 and its molecular weight is 461.485. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide, is a pyrazoline derivative . Pyrazoline derivatives have been shown to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They have been found to interact with various targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound’s interaction with its targets results in the inhibition of AChE and BChE . This inhibition can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . Molecular modeling studies have suggested that pyrazoline compounds and other chalcone derivatives might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
The compound’s action on AChE and BChE affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, learning, memory, and arousal. By inhibiting AChE and BChE, the compound can potentially influence these processes .
Result of Action
The inhibition of AChE and BChE by the compound can lead to an increase in acetylcholine levels in the synaptic cleft, affecting nerve impulse transmission . This can result in various physiological effects, depending on the specific tissues and organs involved. For example, it might lead to changes in muscle contraction, learning, memory, and arousal .
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N7O2/c1-16-13-22(28-24(34)19-12-11-17-7-5-6-8-18(17)14-19)33(31-16)26-29-23-21(25(35)30-26)15-27-32(23)20-9-3-2-4-10-20/h2-15H,1H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIZNIICMOSYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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